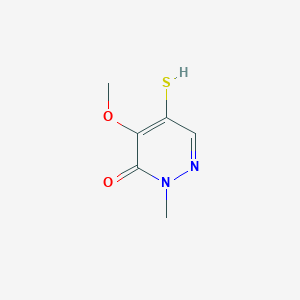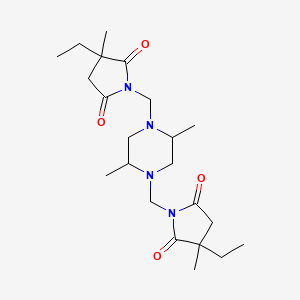
1,2,4,7,9-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,7,9-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. Its molecular formula is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,7,9-Pentabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in a solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,7,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns.
Aplicaciones Científicas De Investigación
1,2,4,7,9-Pentabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including flame retardants and polymers.
Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects.
Analytical Chemistry: It serves as a reference compound in analytical methods for detecting and quantifying brominated dibenzofurans in environmental samples.
Mecanismo De Acción
The mechanism of action of 1,2,4,7,9-Pentabromo-dibenzofuran involves its interaction with biological molecules and environmental matrices. The bromine atoms enhance its reactivity and persistence, allowing it to interact with various molecular targets. In biological systems, it can bind to proteins and DNA, potentially leading to toxic effects. The pathways involved include oxidative stress and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,7,8-Hexachlorodibenzofuran: Another halogenated dibenzofuran with similar environmental and toxicological properties.
2,3,7,8-Tetrachlorodibenzodioxin: A well-known toxic compound with structural similarities to dibenzofurans.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: A highly chlorinated dibenzofuran with similar persistence and bioaccumulation potential.
Uniqueness
1,2,4,7,9-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to chlorinated analogs, brominated dibenzofurans often exhibit different toxicological profiles and environmental persistence, making them distinct in their applications and impact.
Propiedades
Número CAS |
68795-14-2 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,2,4,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H |
Clave InChI |
KYCXSUKOCJIDGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


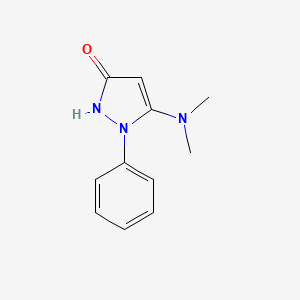
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
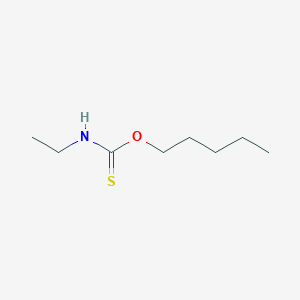
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
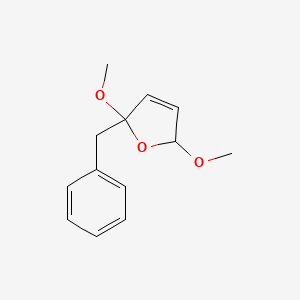
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


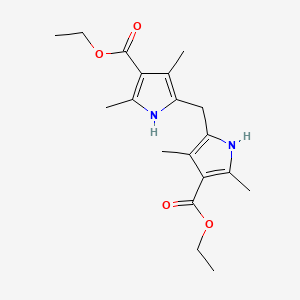
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)

